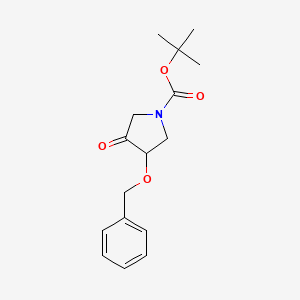

Tert-butyl 3-(benzyloxy)-4-oxopyrrolidine-1-carboxylate

Description

Tert-butyl 3-(benzyloxy)-4-oxopyrrolidine-1-carboxylate is a pyrrolidine-derived compound featuring a tert-butyl carbamate group at the 1-position, a benzyloxy substituent at the 3-position, and a ketone at the 4-position. The 4-oxo group contributes to the compound’s electrophilic character, making it a versatile intermediate in medicinal chemistry, particularly for synthesizing β-proline analogs or protease inhibitors .

Properties

Molecular Formula |

C16H21NO4 |

|---|---|

Molecular Weight |

291.34 g/mol |

IUPAC Name |

tert-butyl 3-oxo-4-phenylmethoxypyrrolidine-1-carboxylate |

InChI |

InChI=1S/C16H21NO4/c1-16(2,3)21-15(19)17-9-13(18)14(10-17)20-11-12-7-5-4-6-8-12/h4-8,14H,9-11H2,1-3H3 |

InChI Key |

FPFWWPZOUAYHDV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(=O)C1)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of tert-butyl 3-(benzyloxy)-4-oxopyrrolidine-1-carboxylate generally involves:

- Construction or modification of the pyrrolidine ring system

- Introduction of the benzyloxy substituent at C-3

- Oxidation or installation of the ketone at C-4

- Protection of the nitrogen with a tert-butoxycarbonyl (BOC) group

These steps may be executed in varying orders depending on the starting materials and desired stereochemical outcomes.

Protection of the Pyrrolidine Nitrogen with BOC Group

A key step in the preparation is the introduction of the BOC protecting group on the pyrrolidine nitrogen. This is typically achieved by reacting the corresponding pyrrolidine amine with di-tert-butyl dicarbonate ((Boc)_2O) in the presence of a base.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Reagents | Pyrrolidine amine, (Boc)_2O | (Boc)_2O acts as PG1-producing agent |

| Base | Organic or inorganic base (e.g., NaOH, K2CO3) | Controls pH, facilitates carbamate formation |

| Solvent | Acetone, ethyl acetate, dichloromethane, DMF | Acetone and ethyl acetate preferred |

| Temperature | 0°C to 30°C (often 10-25°C) | Reaction time 30 min to 1 hour |

| Equivalents of (Boc)_2O | 1 to 2 equivalents | Typically 1.3 to 2 eq. |

This step yields the N-BOC protected pyrrolidine intermediate, which is stable and amenable to further functionalization.

Introduction of the Benzyloxy Group at C-3

The benzyloxy substituent at the 3-position can be introduced by nucleophilic substitution or via protection of a hydroxy group. Common methods include:

- Starting from 3-hydroxypyrrolidine derivatives, the hydroxy group is converted to a benzyloxy group by reaction with benzyl bromide or benzyl chloride under basic conditions (e.g., potassium tert-butoxide in DMF).

- Alternatively, benzyloxy groups may be introduced via benzylation of hydroxy-substituted intermediates.

Example reaction conditions from literature:

| Parameter | Conditions | Notes |

|---|---|---|

| Reagents | Hydroxypyrrolidine derivative, benzyl bromide | Alkylation of hydroxy group |

| Base | Potassium tert-butoxide (t-BuOK) | Strong base, promotes substitution |

| Solvent | Dry DMF | Polar aprotic solvent |

| Temperature | 0°C to room temperature | Reaction time up to 2 days |

This method has been demonstrated for related benzyloxy-substituted pyrrolidines.

Formation of the 4-Oxo Functionality

The ketone at the 4-position is typically introduced by oxidation of the corresponding hydroxy or methylene group. Common approaches include:

- Oxidation of 4-hydroxypyrrolidine derivatives using oxidants such as Dess–Martin periodinane, PCC, or Swern oxidation.

- Selective oxidation strategies to avoid over-oxidation or side reactions.

Alternatively, the ketone may be introduced via ring closure reactions or rearrangements from precursors bearing appropriate substituents.

Representative Synthetic Route Summary

| Step | Starting Material | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | 3-Hydroxypyrrolidine derivative | Benzyl bromide, t-BuOK, DMF, 0°C–RT | 3-(Benzyloxy)pyrrolidine derivative |

| 2 | Above intermediate | (Boc)_2O, base, acetone, 10–25°C | N-BOC protected 3-(benzyloxy)pyrrolidine |

| 3 | Above intermediate | Oxidant (e.g., Dess–Martin periodinane) | This compound |

Detailed Reaction Conditions and Notes

Protection with BOC Group

- The reaction is typically conducted in an organic solvent such as acetone or ethyl acetate with aqueous base.

- The base can be inorganic (e.g., NaOH, K2CO3) or organic (e.g., triethylamine).

- Reaction temperature is controlled between 0°C and 30°C to avoid side reactions.

- Reaction time varies from 10 minutes to several hours, commonly 30–60 minutes.

- The BOC group stabilizes the nitrogen and prevents unwanted side reactions in subsequent steps.

Benzylation of Hydroxy Group

- Potassium tert-butoxide is used to deprotonate the hydroxy group, making it nucleophilic.

- Benzyl bromide or chloride is added dropwise under cooling to control reaction rate and selectivity.

- The reaction proceeds under nitrogen atmosphere to avoid moisture and oxidation.

- After completion, the mixture is quenched with water, acidified, and extracted with organic solvents.

- Purification is achieved by washing, drying over sodium sulfate, and evaporation.

Oxidation to Ketone

- Mild oxidants are preferred to avoid overoxidation or ring opening.

- Dess–Martin periodinane or PCC are common reagents.

- Reaction is performed at low temperature to maintain stereochemical integrity.

- After oxidation, the product is purified by chromatography or recrystallization.

Summary Table of Preparation Parameters

| Preparation Step | Reagents/Agents | Solvent(s) | Temperature (°C) | Reaction Time | Notes |

|---|---|---|---|---|---|

| Nitrogen BOC protection | Di-tert-butyl dicarbonate ((Boc)_2O) | Acetone, ethyl acetate | 0 to 30 (10-25) | 10 min to 1 hour | Base required, aqueous-organic mixture |

| Benzyloxy group installation | Benzyl bromide, potassium tert-butoxide | Dry DMF | 0 to RT | Up to 48 hours | Inert atmosphere, strong base |

| Oxidation to ketone | Dess–Martin periodinane, PCC | Dichloromethane, acetone | 0 to RT | 1 to 4 hours | Mild oxidation to preserve stereochemistry |

Research Findings and Considerations

- The choice of base and solvent in the BOC protection step significantly affects yield and purity; acetone and ethyl acetate with inorganic bases are preferred for scalability.

- Benzyloxy group introduction requires strictly anhydrous conditions and inert atmosphere to avoid side reactions and hydrolysis.

- Oxidation conditions must be carefully controlled to prevent overoxidation or racemization; mild oxidants like Dess–Martin periodinane are favored.

- The overall synthetic sequence is modular and allows for variation in protecting groups or substituents to tailor the compound for specific downstream applications.

- Purification methods typically involve aqueous workup, extraction, drying over sodium sulfate, and column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde or benzoic acid.

Reduction: Reduction reactions can target the ketone functionality, converting it to a secondary alcohol.

Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, replacing it with other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Benzyl alcohol and a suitable leaving group for nucleophilic substitution.

Major Products

Oxidation: Benzaldehyde, benzoic acid.

Reduction: Secondary alcohol.

Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Tert-butyl 3-(benzyloxy)-4-oxopyrrolidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl 3-(benzyloxy)-4-oxopyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary based on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations at the 3-Position

The 3-position of pyrrolidine derivatives is highly modifiable, significantly altering reactivity and applications:

Key Insight: The benzyloxy group in the target compound offers orthogonal deprotection compared to cyano or fluorinated analogs, enabling sequential functionalization in multistep syntheses .

Ring Size and Conformational Effects

Replacing pyrrolidine (5-membered) with larger rings alters ring strain and conformational flexibility:

Key Insight : Pyrrolidine derivatives like the target compound balance rigidity and reactivity, making them preferable for constrained peptide mimics, whereas azepane analogs are suited for flexible scaffolds .

Functional Group Variations at the 4-Position

The 4-oxo group is critical for reactivity, but alternative functional groups enable diverse applications:

Key Insight : The 4-oxo group in the target compound facilitates nucleophilic additions, whereas hydroxyl or dioxo variants prioritize hydrogen bonding or metal coordination .

Biological Activity

Tert-butyl 3-(benzyloxy)-4-oxopyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, synthesis, and applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring with a tert-butyl group and a benzyloxy moiety, contributing to its lipophilicity and potential interactions with biological targets. Its molecular formula is with a molecular weight of approximately 277.34 g/mol .

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 277.34 g/mol |

| Functional Groups | Pyrrolidine, Tert-butyl, Benzyloxy |

Synthesis

The synthesis of this compound typically involves multiple steps utilizing solvents such as tetrahydrofuran or dichloromethane to optimize yields and reaction times . The synthesis pathway can be summarized as follows:

- Formation of the Pyrrolidine Ring : Starting materials undergo cyclization to form the core pyrrolidine structure.

- Introduction of Functional Groups : The tert-butyl and benzyloxy groups are introduced through selective reactions.

- Carboxylation : The final step involves the introduction of the carboxylate group.

Antibacterial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antibacterial activity. For instance, derivatives with oxopyrrolidine structures have shown effectiveness against various Gram-negative bacteria by inhibiting penicillin-binding proteins (PBPs) .

Enzyme Inhibition

The compound's unique structure suggests potential as an enzyme inhibitor. Research has demonstrated that similar compounds can act as inhibitors for enzymes like neuraminidase, which is critical in viral infections . This positions this compound as a candidate for antiviral drug development.

Case Studies

- Inhibition of Neuraminidase : A study testing various amino acid derivatives found that certain pyrrolidine-based compounds inhibited neuraminidase effectively, suggesting that modifications like those found in this compound could yield similar results .

- Antibacterial Activity Against Resistant Strains : Research focusing on structural analogs has shown promising results against resistant strains of bacteria, indicating that the unique functional groups in this compound may enhance its efficacy .

Q & A

Q. What are the key synthetic strategies for preparing tert-butyl 3-(benzyloxy)-4-oxopyrrolidine-1-carboxylate?

The synthesis typically involves multi-step reactions starting from pyrrolidine derivatives. Common methods include:

- Coupling reactions : Introducing the benzyloxy group via nucleophilic substitution or esterification under inert atmospheres (e.g., nitrogen) to prevent oxidation .

- Functional group protection : Using tert-butyl esters to protect the carboxylate group during synthesis, followed by deprotection under acidic or basic conditions .

- Optimized reaction conditions : Temperature control (e.g., 90°C for coupling steps) and solvent selection (e.g., THF, dichloromethane) to enhance yield and purity .

Q. How is structural characterization performed for this compound?

Advanced analytical techniques are employed:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substituent positions and stereochemistry .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .

- X-ray crystallography : For unambiguous determination of crystal structure, often using SHELX software for refinement .

Q. What are the primary applications of this compound in organic synthesis?

It serves as a versatile intermediate:

- Building block : For synthesizing complex molecules via cross-coupling (e.g., Pd-catalyzed reactions) or nucleophilic substitution .

- Protecting group strategies : The tert-butyl ester enables selective deprotection in multi-step syntheses .

- Derivatization : The benzyloxy group can undergo hydrogenolysis or oxidation to generate aldehydes or ketones for further functionalization .

Advanced Questions

Q. How can reaction conditions be optimized for cross-coupling reactions involving this compound?

Key parameters include:

- Catalyst selection : Pd(PPh) or Buchwald-Hartwig catalysts for aryl/alkenyl couplings, with CsCO as a base .

- Solvent effects : Dioxane or acetonitrile for improved solubility and reaction rates .

- Temperature control : Elevated temperatures (70–90°C) to accelerate sluggish reactions while minimizing side products .

Q. What mechanistic insights explain the compound’s reactivity in oxidation reactions?

The 4-oxopyrrolidine moiety is susceptible to oxidation:

- Dess–Martin periodinane : Converts alcohols to ketones without over-oxidizing sensitive groups .

- OsO-mediated dihydroxylation : If allyl derivatives are present, leading to diol formation .

- Computational validation : DFT studies can predict reactive sites and transition states, aiding in mechanistic elucidation .

Q. How do stereochemical variations impact biological activity, and how can enantiomers be resolved?

- Chiral chromatography : Using columns like Chiralpak® IA/IB to separate enantiomers .

- Kinetic resolution : Enzymatic methods (e.g., lipases) to selectively modify one enantiomer .

- Activity correlation : Compare IC values of (R)- and (S)-enantiomers in enzyme inhibition assays (e.g., BACE-1) to identify active stereoisomers .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

- Repeat experiments : Ensure consistency under identical conditions .

- 2D NMR techniques : HSQC and HMBC to assign ambiguous signals .

- Alternative characterization : X-ray crystallography or IR spectroscopy to cross-validate functional groups .

Q. How does the benzyloxy group influence the compound’s stability under acidic/basic conditions?

- Acidic conditions : Benzyloxy groups are stable to mild acids (e.g., HCl in THF) but cleaved by strong acids (e.g., HBr in acetic acid) .

- Basic conditions : Susceptible to nucleophilic displacement (e.g., NaOH in ethanol), requiring tert-butyl protection to prevent degradation .

Q. What computational tools predict the compound’s interaction with biological targets?

- Molecular docking : AutoDock Vina or Schrödinger Suite to model binding poses with enzymes .

- MD simulations : GROMACS for assessing stability of ligand-protein complexes over time .

- QSAR models : Correlate structural features (e.g., substituent electronegativity) with activity data .

Q. How can synthetic byproducts be minimized during large-scale preparation?

- Purge streams : Use scavengers (e.g., silica gel) to remove reactive intermediates .

- Process analytical technology (PAT) : In-line FTIR or HPLC monitoring to detect impurities in real-time .

- Design of Experiments (DoE) : Statistically optimize parameters (e.g., stoichiometry, solvent ratios) to suppress side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.